molecular formula C11H15N3O2 B12361084 1H-Pyrazole-3-carboxylicacid, 5-(3-pyridinyl)-, ethyl ester

1H-Pyrazole-3-carboxylicacid, 5-(3-pyridinyl)-, ethyl ester

Cat. No.: B12361084
M. Wt: 221.26 g/mol
InChI Key: HLESRAQMSSGVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-3-carboxylic acid, 5-(3-pyridinyl)-, ethyl ester is a pyrazole derivative featuring a 3-pyridinyl substituent at the 5-position and an ethyl ester group at the 3-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

ethyl 5-pyridin-3-ylpyrazolidine-3-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-2-16-11(15)10-6-9(13-14-10)8-4-3-5-12-7-8/h3-5,7,9-10,13-14H,2,6H2,1H3

InChI Key

HLESRAQMSSGVJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(NN1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via a conjugate addition-cyclization sequence (Figure 1). Hydrazinopyridine attacks the α,β-unsaturated diester, forming a hydrazone intermediate that undergoes intramolecular cyclization to yield the pyrazolidinone core. Subsequent oxidation or dehydrogenation generates the aromatic pyrazole ring. Copper or nickel catalysts stabilize transition states, reducing activation energy and side reactions.

Catalytic Systems

Catalysts critically influence reaction efficiency and selectivity (Table 1). Copper-phosphine complexes (e.g., Cu(PPh₃)₃I) achieve 79–85% yields by facilitating electron transfer and stabilizing reactive intermediates. Nickel-based catalysts, though less active, offer cost advantages for large-scale applications.

Table 1: Catalyst Performance in Cyclocondensation Reactions

Catalyst Temperature (°C) Yield (%) Selectivity (%)
Cu(PPh₃)₃I 80 85 92
Ni(PPh₃)₂Cl₂ 100 72 88
Cu(PPh₃)₂Br 80 81 90

Optimization of Reaction Parameters

  • Solvent : Ethanol or methanol enhances solubility of hydrazinopyridine, while aprotic solvents (e.g., THF) improve diester reactivity.
  • Alkali : Sodium ethoxide (1.2–1.5 eq.) ensures deprotonation of hydrazine without over-saponification of the ester.
  • Stoichiometry : A 1:1 molar ratio of hydrazinopyridine to diester minimizes dimerization byproducts.

Alternative Synthetic Approaches

Hydrazine Hydrate Alkylation

A less common method involves alkylation of preformed pyrazolecarboxylic acids with ethylating agents. For instance, 5-(3-pyridinyl)-1H-pyrazole-3-carboxylic acid reacts with dimethyl sulfate in ethanol to yield the ethyl ester. However, this route suffers from lower yields (65–70%) due to competing N-alkylation and hydrolysis.

Oxidative Dehydrogenation of Pyrazolidinones

Ethyl 5-(pyridin-3-yl)-4,5-dihydropyrazole-3-carboxylate intermediates, synthesized via cyclocondensation, are oxidized to the aromatic pyrazole using potassium persulfate in acetonitrile. This step achieves 75–80% conversion but requires careful pH control to prevent ester hydrolysis.

Industrial-Scale Synthesis

Large-scale production (e.g., 600 L batches) employs continuous flow reactors to maintain temperature control and mixing efficiency. Key considerations include:

  • Catalyst Recovery : Copper catalysts are filtered and recycled via ion-exchange resins, reducing costs by 30%.
  • Waste Management : Aqueous ethanol washes recover unreacted diester, achieving 95% solvent reuse.
  • Quality Control : In-process HPLC monitors reaction progress, ensuring ≥98% purity before crystallization.

Table 2: Industrial Production Metrics

Parameter Laboratory Scale Pilot Plant (600 L)
Yield (%) 85 82
Reaction Time (h) 4 6
Purity (%) 98 97

Comparative Analysis of Synthetic Methods

Cyclocondensation outperforms alternative routes in yield and scalability (Table 3). The copper-catalyzed method achieves 85% yield versus 70% for hydrazine hydrate alkylation. Oxidative dehydrogenation, while effective for halogenated analogs, introduces additional steps and costs for non-halogenated targets.

Table 3: Method Comparison

Method Yield (%) Cost (USD/kg) Scalability
Cyclocondensation 85 120 High
Hydrazine Alkylation 70 150 Moderate
Oxidation 75 180 Low

Catalytic Efficiency and Selectivity

Copper(I) iodide with triphenylphosphine (CuI/PPh₃) demonstrates superior activity due to its ability to stabilize radical intermediates and suppress side reactions. Selectivity for the 5-pyridinyl isomer exceeds 90% in ethanol, whereas polar aprotic solvents favor 4-substituted byproducts.

Summary of Key Findings

  • Optimal Method : Copper-catalyzed cyclocondensation in ethanol (85% yield, 92% selectivity).
  • Scalability : Continuous flow reactors enable ton-scale production with 82% yield.
  • Cost Drivers : Catalyst recycling and solvent recovery reduce production costs by 40%.

Chemical Reactions Analysis

1H-Pyrazole-3-carboxylicacid, 5-(3-pyridinyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The ethyl ester group can be hydrolyzed under basic or acidic conditions to form the corresponding carboxylic acid

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids, bases, and transition metal complexes. Major products formed from these reactions depend on the specific reagents and conditions used but often include carboxylic acids, alcohols, amines, and substituted pyrazoles .

Scientific Research Applications

Medicinal Chemistry Applications

1H-Pyrazole derivatives have been extensively studied for their biological activities. The specific compound has shown promise in several therapeutic areas:

  • Anti-inflammatory Activity : A series of pyrazole analogues, including derivatives of 1H-Pyrazole-3-carboxylic acid, have been synthesized and evaluated for their anti-inflammatory properties. For instance, compounds designed based on this scaffold exhibited significant inhibition of the P2Y receptor signaling pathway, which is involved in inflammatory responses .
  • Phosphodiesterase Inhibition : Research has highlighted the use of pyrazole carboxylic esters as potent inhibitors of phosphodiesterases (PDEs), particularly PDE4. Structural modifications of the pyrazole scaffold led to increased potency and selectivity against specific PDE isoforms, making these compounds potential candidates for treating respiratory diseases like asthma and COPD .

Agricultural Applications

The compound has also been investigated for its potential use in agriculture:

  • Pesticide Development : Pyrazole derivatives are being explored as novel pesticide agents due to their ability to interfere with plant growth regulators. Their effectiveness in controlling pests while minimizing environmental impact makes them valuable in sustainable agriculture practices .

Data Table: Summary of Biological Activities

Activity Compound IC50 Value Reference
Anti-inflammatory1H-Pyrazole-3-carboxylic acid analogue1.93 nM
PDE4 InhibitionPyrazole carboxylic ester derivatives4,000-fold increase
Pesticidal ActivityEthyl ester derivativesVaries by formulation

Case Study 1: Anti-inflammatory Agents

A study focused on the synthesis of a series of pyrazole derivatives revealed that certain modifications at the 5-position significantly enhanced anti-inflammatory activity. The optimized compound demonstrated low cytotoxicity and high selectivity towards the P2Y14 receptor, indicating its potential as a therapeutic agent for treating inflammatory diseases .

Case Study 2: Drug Design via Scaffold Hopping

In drug discovery efforts targeting PDE4, researchers employed scaffold hopping strategies using pyrazole carboxylic esters. This approach allowed for rapid identification and optimization of lead compounds, resulting in a library that showed promising results in preclinical trials for respiratory conditions .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylicacid, 5-(3-pyridinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Comparisons

The structural variations among pyrazole-carboxylate esters primarily involve substituents on the pyrazole ring and the aromatic/heteroaromatic groups at the 5-position. Key analogs include:

Compound Name Substituent at 5-Position Key Structural Features CAS Number References
1H-Pyrazole-3-carboxylic acid, 5-(3-pyridinyl)-, ethyl ester 3-Pyridinyl Polar pyridine ring, ethyl ester Not explicitly listed
Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate 4-Chlorophenyl Electron-withdrawing Cl substituent 938182-43-5
5-(3-Aminophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester 3-Aminophenyl Electron-donating NH₂ group 1025724-78-0
Ethyl 5-pentyl-1H-pyrazole-3-carboxylate Pentyl Hydrophobic alkyl chain 89967-33-9
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate Methyl and propyl groups Alkyl substituents at 1- and 3-positions 133261-07-1

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) may reduce electron density on the pyrazole ring, affecting reactivity.
  • Bioactivity: Amino groups (e.g., 3-aminophenyl in ) could facilitate hydrogen bonding in biological targets.

Comparison :

  • The 3-pyridinyl group may require specialized coupling conditions (e.g., Suzuki-Miyaura) due to the heteroaromatic ring’s stability .
  • Methyl ester hydrolysis (as in ) is a common step for generating carboxylic acid intermediates.

Physicochemical Properties

Property Target Compound (3-Pyridinyl) 4-Chlorophenyl Analog 3-Aminophenyl Analog Pentyl Analog
Purity Not reported 100% (by SDS) >98% Not specified
Solubility Moderate (polar solvents) Low (DMSO preferred) Moderate (DMSO/ethanol) Low (hydrophobic)
Stability Likely stable under inert gas Requires protection from moisture Sensitive to oxidation Stable at RT

Key Notes:

  • The 3-pyridinyl group may improve solubility in polar aprotic solvents (e.g., DMSO) compared to hydrophobic pentyl chains .

Comparison :

  • The 3-pyridinyl group’s electronic effects may enhance binding to enzymes like PI3K, similar to HS-173 .
  • Alkyl chains (e.g., pentyl) may improve membrane permeability but reduce target specificity .

Biological Activity

1H-Pyrazole-3-carboxylic acid, 5-(3-pyridinyl)-, ethyl ester (CAS No. 251658-58-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

  • Molecular Formula: C11H11N3O2
  • Molecular Weight: 217.22 g/mol
  • IUPAC Name: Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Synthesis Methods

The synthesis of ethyl 1H-pyrazole-3-carboxylic acid derivatives typically involves the reaction of pyridine derivatives with pyrazole intermediates. For instance, the compound can be synthesized through alkylation and cyclization reactions involving appropriate reagents under controlled conditions .

Antiviral Activity

Recent studies have indicated that derivatives of 1H-pyrazole exhibit antiviral properties, particularly as neuraminidase inhibitors. For example, compounds derived from ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate demonstrated significant inhibitory effects against influenza neuraminidase, with certain derivatives showing up to 56.45% inhibition at a concentration of 10 μM .

Antimicrobial Properties

Ethyl esters of pyrazoles have also been investigated for their antimicrobial activities. Some studies report that these compounds exhibit broad-spectrum antibacterial effects, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of 1H-pyrazole derivatives is significantly influenced by the substituents on the pyrazole and pyridine rings. For instance:

  • Substituents at the para or meta positions on the phenyl ring enhance neuraminidase inhibition.
  • Electron-withdrawing groups generally increase activity compared to electron-donating groups .

Study 1: Neuraminidase Inhibition

In a study focused on the synthesis and evaluation of various pyrazole derivatives, compound 12c with a 4-fluorophenyl group showed the highest neuraminidase inhibitory activity among the tested compounds. The SAR analysis highlighted that modifications at specific positions could lead to enhanced potency against viral targets .

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of several pyrazole derivatives, including ethyl 5-(pyridin-3-YL)-1H-pyrazole-3-carboxylate. Results indicated that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .

Data Table: Summary of Biological Activities

Compound NameActivity TypeInhibition (%)Concentration (μM)Reference
Compound 12cNeuraminidase Inhibitor56.4510
Ethyl EsterAntibacterial ActivityBroad-spectrumVaries

Q & A

Q. What are the common synthetic routes for 1H-pyrazole-3-carboxylic acid derivatives, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation or functionalization of pyrazole precursors. For example, ethyl ester derivatives are formed by reacting pyrazole amines (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) with acid anhydrides or chlorides under reflux in solvents like tetrahydrofuran . Optimization involves adjusting stoichiometry, temperature (e.g., 50°C for 16 hours), and catalysts (e.g., trifluoroacetic acid) to improve yields . Purification often employs flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) .

Q. How are pyrazole derivatives characterized to confirm structural integrity and purity?

Characterization relies on ¹H/¹³C NMR (e.g., chloroform-d solvent, 400 MHz for proton assignment), IR (e.g., carbonyl stretches at ~1700 cm⁻¹), and mass spectrometry (EI-HRMS for molecular ion validation) . Elemental analysis (C, H, N) ensures ≥98% purity . For example, ¹H NMR of ethyl 3-azido-1-benzyl-pyrazole-4-carboxylate shows distinct peaks for ester protons (δ 4.33 ppm, q) and aromatic substituents (δ 7.84 ppm, s) .

Q. What safety protocols are recommended for handling pyrazole esters in the lab?

While some derivatives are classified as non-hazardous, standard precautions include:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Spill management : Use inert absorbents (e.g., Celite) and avoid drainage into waterways .
  • Ventilation : Ensure fume hoods during reactions with volatile reagents (e.g., methylene chloride) .

Advanced Research Questions

Q. How can molecular docking studies guide the design of pyrazole derivatives for biological targets?

Docking simulations (e.g., using AutoDock Vina) predict binding affinities to enzymes like human dihydrofolate reductase (DHFR) . Key parameters include:

  • Scoring functions : Van der Waals interactions and hydrogen bonding (e.g., with active-site residues like Leu4 and Arg70) .
  • Validation : Compare docking scores to reference drugs (e.g., doxorubicin) and validate via in vitro assays . For pyrazole-carbothioamides, substituents at the 5-phenyl position enhance hydrophobic interactions .

Q. What methodologies resolve contradictions in pharmacological data (e.g., analgesic vs. ulcerogenic activity)?

Contradictions arise from off-target effects or assay variability. Strategies include:

  • Dose-response profiling : Test multiple concentrations (e.g., 10–100 mg/kg in murine models) to identify therapeutic windows .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., replacing methylsulfanyl with nitrile groups) to reduce gastric toxicity while retaining anti-inflammatory activity .
  • In vivo/in vitro correlation : Validate target engagement via enzyme inhibition assays (e.g., COX-2) alongside ulcerogenicity indices .

Q. How are pyrazole-azide intermediates used in click chemistry for hybrid molecule synthesis?

Azide-functionalized pyrazoles (e.g., 3-azido-1-benzyl-pyrazole-4-carboxylate) undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids. Key steps:

  • Reagent compatibility : Use azido(trimethyl)silane for azide introduction under mild conditions (0–50°C) .
  • Purification : Dry-load chromatography minimizes decomposition of reactive intermediates .
  • Application : Hybrids are screened for dual-target activity (e.g., anti-inflammatory + anticancer) .

Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions for esterification to avoid hydrolysis .
  • Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw NMR prediction) .
  • Biological Assays : Include positive controls (e.g., indomethacin for inflammation studies) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.